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Compound of Interest

Compound Name: UCM707

Cat. No.: B14793565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UCM707, a potent and selective inhibitor

of anandamide uptake, and its role in potentiating the effects of the endogenous cannabinoid,

anandamide. This document collates quantitative data, detailed experimental methodologies,

and visual representations of the underlying molecular mechanisms to serve as a

comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug

development.

Core Mechanism of Action: Inhibition of
Anandamide Uptake
Anandamide (AEA) is an endogenous cannabinoid that plays a crucial role in various

physiological processes, including pain modulation, mood, and memory. Its signaling is tightly

regulated by its synthesis on demand, its interaction with cannabinoid receptors (primarily

CB1), and its subsequent inactivation through cellular uptake and enzymatic degradation. The

primary enzyme responsible for AEA degradation is fatty acid amide hydrolase (FAAH).

UCM707, N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, enhances anandamide signaling by

selectively blocking its transport into the cell, thereby increasing the extracellular concentration

of anandamide available to bind to cannabinoid receptors.[1][2] This potentiation of

endogenous anandamide effects makes UCM707 a valuable tool for studying the
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endocannabinoid system and a potential therapeutic agent for various neurological and

psychiatric disorders.

Quantitative Data on UCM707 Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo

effects of UCM707.

Table 1: In Vitro Inhibitory Activity of UCM707

Parameter Species/Cell Line Value Reference

IC50 (Anandamide

Uptake)
Human U937 cells 0.8 µM [3]

IC50 (FAAH Inhibition)
Rat Brain

Homogenate
30 µM [3]

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a

specific biological or biochemical function.

Table 2: In Vivo Behavioral Effects of UCM707 in Rodent Models
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Animal Model
Behavioral
Test

UCM707 Dose
(mg/kg, i.p.)

Observed
Effect

Reference

Normal Rats Open-Field Test 0.1, 1, 10

No significant

effect on

ambulation or

exploratory

behavior when

administered

alone.

Potentiated the

hypokinetic

effects of a sub-

threshold dose of

anandamide (0.1

mg/kg).

[1]

Normal Rats Hot-Plate Test 0.1, 1, 10

No significant

effect on pain

threshold when

administered

alone.

Potentiated the

antinociceptive

effects of a sub-

threshold dose of

anandamide (0.1

mg/kg).

[1]

Huntington's

Disease (rat

model)

Motor Activity 0.1, 1
Reduced

hyperkinesia.
[2]

Multiple

Sclerosis (mouse

model)

Spasticity 0.1, 1

Reduced

hindlimb

spasticity.

[2]

i.p. (intraperitoneal) refers to the route of drug administration.
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Signaling Pathways and Experimental Workflows
Anandamide Signaling and UCM707's Point of
Intervention
Anandamide acts as a retrograde messenger, being synthesized and released from the

postsynaptic neuron to act on presynaptic CB1 receptors.[4][5][6] This activation leads to the

inhibition of neurotransmitter release. UCM707 enhances this process by blocking the reuptake

of anandamide from the synaptic cleft.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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